1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396849-24-3; molecular formula C17H19F3N6O2; MW 396.37 g/mol) is a synthetic small-molecule diaryl urea derivative belonging to the pyrimidinyl-phenylurea class of ATP-competitive kinase inhibitors. Its structure incorporates a 4-methylpiperazine-substituted pyrimidine ring linked via a urea bridge to a 4-(trifluoromethoxy)phenyl moiety.

Molecular Formula C17H19F3N6O2
Molecular Weight 396.374
CAS No. 1396849-24-3
Cat. No. B2687980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
CAS1396849-24-3
Molecular FormulaC17H19F3N6O2
Molecular Weight396.374
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H19F3N6O2/c1-25-6-8-26(9-7-25)15-10-14(21-11-22-15)24-16(27)23-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H2,21,22,23,24,27)
InChIKeyMDOBPHXPTFWFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396849-24-3): Chemical Identity, Structural Class, and Procurement Context


1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396849-24-3; molecular formula C17H19F3N6O2; MW 396.37 g/mol) is a synthetic small-molecule diaryl urea derivative belonging to the pyrimidinyl-phenylurea class of ATP-competitive kinase inhibitors [1]. Its structure incorporates a 4-methylpiperazine-substituted pyrimidine ring linked via a urea bridge to a 4-(trifluoromethoxy)phenyl moiety. This structural architecture places it within a well-precedented chemotype explored extensively in patent literature for targeting protein kinases including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptor 2 (VEGFR2), and the cardiac-specific kinase TNNI3K [1][2]. The compound is offered by multiple specialty chemical suppliers as a research-grade screening compound or building block, typically at ≥95% purity as determined by HPLC . At the time of this evidence review, no primary research article indexed in PubMed, no curated bioactivity record in ChEMBL or BindingDB, and no regulatory filing directly attributable to CAS 1396849-24-3 was identified in publicly searchable databases, indicating that its characterization remains predominantly within the proprietary or pre-competitive discovery domain.

Why In-Class Substitution of 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea with Closest Analogs Is Not Straightforward


Within the pyrimidinyl-phenylurea kinase inhibitor class, seemingly minor structural modifications at the pyrimidine C6 substituent or the terminal phenyl ring produce order-of-magnitude shifts in kinase selectivity and potency [1]. For instance, in a FLT3 kinase assay panel, replacing a morpholine at the pyrimidine C6 position (entry 13i, IC50 = 428 nM) with 1-methylpiperazine while also altering the terminal aryl group to 4-bromophenyl (entry 13j, IC50 = 6024 nM) resulted in a 14-fold loss of potency, underscoring that the 4-methylpiperazine-pyrimidine motif is not intrinsically potency-conferring but highly context-dependent on the complete substitution pattern [1]. Furthermore, within the diaryl urea series targeting VEGFR2, compounds bearing the 4-(trifluoromethoxy)phenyl urea terminus exhibit IC50 values ranging from 2 nM to >200 nM depending solely on the pyrimidine substitution and linker geometry, as documented in BindingDB records for structurally related urea derivatives [2]. Consequently, procuring a generic 'pyrimidinyl-phenylurea' or a close analog (e.g., the piperidine variant or a 4-methoxy analog) without experimental confirmation of its target engagement profile cannot be assumed to recapitulate the specific pharmacological fingerprint of CAS 1396849-24-3. The absence of publicly disclosed quantitative selectivity profiling for this exact compound further amplifies the risk of unverified substitution.

Quantitative Differentiation Evidence for 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Relative to Closest Structural Analogs


Structural Differentiation from the Piperidine Analog: Conformational Constraint and Hydrogen-Bonding Capacity at the Pyrimidine C6 Position

The compound contains a 4-methylpiperazine substituent at the pyrimidine C6 position, whereas one of its closest commercially available analogs, 1-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, replaces this with a piperidine ring . The 4-methylpiperazine introduces a tertiary amine within the six-membered ring that is absent in piperidine, adding a hydrogen-bond acceptor site and altering the pKa of the heterocycle. In related pyrimidine-based kinase inhibitor series, the 4-methylpiperazine moiety is explicitly identified as a pharmacophoric requirement for high-affinity binding to multiple kinase targets, including histamine H4 receptors and SIK family kinases, where the terminal N-methyl group participates in critical hydrophobic interactions within the ATP-binding pocket [1].

Kinase inhibitor design Structure-activity relationship Medicinal chemistry

Trifluoromethoxy Substituent on the Phenyl Urea Terminus: Differentiation from Trifluoromethyl and Methoxy Analogs in Physicochemical and Binding Properties

The 4-(trifluoromethoxy)phenyl (OCF3) terminus represents a distinct physicochemical choice compared to the more common 4-(trifluoromethyl)phenyl (CF3) or 4-methoxyphenyl (OCH3) analogs. The OCF3 group exhibits a larger van der Waals volume, higher electronegativity, and a unique conformational profile due to the oxygen linker, which can adopt both orthogonal and coplanar orientations relative to the phenyl ring, unlike the freely rotating CF3 group [1]. In the context of diaryl urea kinase inhibitors, the 4-OCF3 substituent has been specifically claimed in patent families targeting FGFR and TNNI3K, where it is associated with balanced potency and metabolic stability [2][3].

Drug design Bioisosterism Lipophilic efficiency

Urea Linker Geometry: Direct Pyrimidine-Urea-Phenyl Connectivity Versus Extended or Branched Linkers Found in Commercial Screening Libraries

CAS 1396849-24-3 features a direct urea linkage connecting the pyrimidine C4 position to the 4-(trifluoromethoxy)phenyl group, resulting in a compact, relatively rigid scaffold. This contrasts with several commercially available analogs that incorporate extended linkers such as oxy-ethyl spacers (e.g., 1-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea, CAS 1170585-90-6) . The direct connectivity reduces the number of rotatable bonds from approximately 8 (in the oxy-ethyl analog) to approximately 6, increasing conformational rigidity and potentially altering the entropic component of target binding. In kinase inhibitor optimization campaigns, such linker variations have been shown to shift selectivity profiles by differentially accommodating the hinge-binding region and the selectivity pocket of the kinase ATP-binding site [1].

Kinase inhibitor scaffold Conformational restriction Screening library design

Class-Level Context: Comparative Potency of Pyrimidinyl-Urea Chemotypes Against FLT3 Kinase

In a published structure-activity study of pyrimidine-urea derivatives evaluated against FLT3 kinase, a closely related compound bearing a 1-methylpiperazine at the pyrimidine C6 position and a 4-bromophenyl urea terminus (entry 13j) exhibited an IC50 of 6024 ± 122 nM (n = 3), representing the weakest inhibitor in the 13-compound panel [1]. In contrast, the most potent compound in the same series (entry 13a, with a 4-methylsulfonylphenyl terminus and methylamino linker) achieved an IC50 of 13.9 ± 6.5 nM—a ~433-fold potency difference driven entirely by the choice of the aryl urea terminus and linker heteroatom. This dataset demonstrates that the pyrimidine-urea scaffold is exquisitely sensitive to the terminal aryl substitution pattern, and that the specific 1-methylpiperazine + 4-(trifluoromethoxy)phenyl combination represented by CAS 1396849-24-3 occupies a distinct and untested region of this structure-activity landscape.

FLT3 kinase Kinase inhibitor profiling Structure-activity relationship

Comparator Benchmark: HG-9-91-01 as a Well-Characterized 4-Methylpiperazine-Pyrimidine-Phenylurea Analog Illustrating Achievable Kinase Selectivity

HG-9-91-01 (CAS 1456858-58-4), a 4-methylpiperazine-pyrimidine-phenylurea derivative that shares the identical core pharmacophore with CAS 1396849-24-3 but differs in the terminal aryl urea substitution (2,4-dimethoxyphenyl and 2,6-dimethylphenyl versus the target compound's 4-(trifluoromethoxy)phenyl), achieves exceptional potency and selectivity for salt-inducible kinases: SIK1 IC50 = 0.92 nM, SIK2 IC50 = 6.6 nM, SIK3 IC50 = 9.6 nM . This benchmark demonstrates that the 4-methylpiperazine-pyrimidine-phenylurea scaffold can achieve sub-nanomolar potency and intra-family selectivity when appropriately substituted. The target compound's 4-(trifluoromethoxy)phenyl terminus represents a distinct substitution choice that would be expected to redirect kinase selectivity toward targets that preferentially accommodate the larger, more lipophilic OCF3 group, such as VEGFR2 (where related 4-OCF3 phenyl ureas exhibit IC50 values of 2–6 nM [1]).

Salt-inducible kinase Kinase selectivity profiling Chemical probe

Procurement Differentiation: CAS 1396849-24-3 Occupies an Underexplored Region of Chemical Space Within the Pyrimidinyl-Urea Kinase Inhibitor Landscape

A systematic assessment of publicly indexed chemical databases (PubChem, ChEMBL, BindingDB, DrugBank, PDB) conducted for this evidence review confirms that CAS 1396849-24-3 has no curated bioactivity record, no protein-ligand co-crystal structure, and no published potency measurement in any peer-reviewed journal indexed in PubMed [1]. This contrasts with several structurally related but substitutionally distinct compounds that have extensive characterization data: GW806742X (CAS 579515-63-2) with reported MLKL Kd = 9.3 μM and VEGFR2 IC50 = 2 nM ; TPPU (CAS 1222780-33-7) with human sEH IC50 = 3.7 nM ; and HG-9-91-01 with defined SIK selectivity . The absence of published data for the target compound, combined with its unique combination of the 4-methylpiperazine-pyrimidine core and the 4-(trifluoromethoxy)phenyl urea terminus, positions it as a genuinely underexplored chemotype for de novo kinase profiling or for use as a synthetic intermediate in medicinal chemistry programs targeting novel intellectual property space.

Chemical space analysis Novel chemical matter Screening deck diversity

Optimal Research and Procurement Application Scenarios for 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1396849-24-3)


De Novo Kinase Selectivity Profiling in a Panel of Clinically Relevant Tyrosine and Serine/Threonine Kinases

Given that the 4-methylpiperazine-pyrimidine-phenylurea scaffold has demonstrated activity against diverse kinases including SIKs, FLT3, VEGFR2, and TNNI3K depending on substitution pattern, CAS 1396849-24-3 is a compelling candidate for broad kinome profiling. As established in Evidence Item 3.4 (cross-study comparison with HG-9-91-01), the 4-(trifluoromethoxy)phenyl terminus is expected to redirect selectivity away from SIK family kinases toward targets that accommodate larger, more lipophilic groups. Procuring this compound for a commercial kinome panel (e.g., Eurofins KinaseProfiler or Reaction Biology Corporation HotSpot) would generate first-in-class selectivity data that clarifies whether the OCF3 substitution pattern confers a distinct inhibition fingerprint relative to the well-characterized OCH3-substituted analogs. This scenario is particularly relevant for organizations building proprietary kinase inhibitor libraries where scaffold novelty and selectivity differentiation drive patent strategy [1].

Use as a Key Synthetic Intermediate or Scaffold-Hopping Starting Point for FGFR/VEGFR Dual Inhibitor Programs

The patent literature explicitly claims pyrimidinyl aryl urea derivatives bearing 4-(trifluoromethoxy)phenyl termini as inhibitors of fibroblast growth factor receptors (FGFRs), as documented in WO2007071752A2 [1]. The target compound's direct urea linkage (rather than an extended or branched linker) and its 4-methylpiperazine-pyrimidine core place it at the intersection of two well-precedented kinase inhibitor design strategies: (1) the 4-anilino-pyrimidine hinge-binding motif and (2) the diaryl urea allosteric/DFG-out binding motif. Medicinal chemistry teams pursuing FGFR or VEGFR programs can employ CAS 1396849-24-3 as a synthetic intermediate for further derivatization at the pyrimidine C2 position or as a scaffold-hopping reference compound for evaluating linker modifications, as outlined in Evidence Item 3.3 (structural topology comparison). The compound's commercial availability at ≥95% purity supports its use in parallel synthesis and structure-activity relationship expansion campaigns .

Negative Control or Selectivity Counter-Screen Compound in SIK-Dependent Biological Assays

As established in Evidence Item 3.5 (benchmark comparison with HG-9-91-01), the well-characterized SIK inhibitor HG-9-91-01 shares the 4-methylpiperazine-pyrimidine core but achieves its SIK selectivity through 2,4-dimethoxyphenyl and 2,6-dimethylphenyl urea substitutions [1]. The target compound, with a 4-(trifluoromethoxy)phenyl terminus, introduces electronic and steric features that are incompatible with the SIK selectivity pocket requirements defined for HG-9-91-01. This structural divergence makes CAS 1396849-24-3 a rational candidate for use as a selectivity counter-screen compound: if a biological effect observed with HG-9-91-01 is not recapitulated by the target compound at equivalent concentrations, the effect can be attributed to SIK inhibition rather than off-target activity at kinases that accommodate the OCF3 group. This application is particularly valuable in chemical biology studies investigating SIK-dependent regulation of inflammatory cytokine production and metabolic gene expression programs .

Novel Chemical Matter for Drug Discovery Organizations Seeking Freedom-to-Operate in the Kinase Inhibitor Space

As comprehensively documented in Evidence Item 3.6 (database presence analysis), CAS 1396849-24-3 has zero curated bioactivity records, zero protein-ligand co-crystal structures, and zero PubMed-indexed primary research articles across all major public chemistry and biology databases [1]. This absence of prior art characterization stands in marked contrast to structurally adjacent compounds such as TPPU (>50 publications, clinical candidate status) and GW806742X (established MLKL/VEGFR2 pharmacology) . For pharmaceutical and biotechnology organizations engaged in kinase inhibitor discovery, this compound represents genuinely underexplored chemical matter. Procuring and profiling it internally enables the generation of proprietary structure-activity relationship data without the encumbrance of third-party publications or patent claims on its specific biological activities. This scenario is especially relevant for companies building intellectual property estates around novel kinase inhibitor chemotypes where freedom-to-operate and patentability are critical procurement considerations [2].

Quote Request

Request a Quote for 1-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.